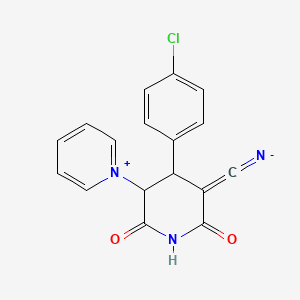
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide, also known as GSK-2193874, is a small molecule inhibitor that has been developed by GlaxoSmithKline for the treatment of inflammatory diseases. This compound has shown promising results in preclinical studies and is currently in phase II clinical trials.
Mécanisme D'action
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide is a selective inhibitor of the protein kinase C theta (PKCθ) isoform. PKCθ is a serine/threonine kinase that plays a crucial role in the activation of T cells and the production of pro-inflammatory cytokines. By inhibiting PKCθ, N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide can block the activation of T cells and the production of pro-inflammatory cytokines, thereby reducing inflammation in the body.
Biochemical and Physiological Effects:
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17. It has also been shown to reduce the activation of T cells and macrophages. In addition, N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide has been shown to reduce joint inflammation and bone destruction in animal models of rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide is its selectivity for PKCθ. This selectivity reduces the risk of off-target effects and toxicity. Another advantage is its potential for use in combination therapy with other anti-inflammatory drugs. However, one limitation of N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide is its low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide. One direction is to optimize the synthesis method to increase the yield and solubility of the compound. Another direction is to conduct further preclinical studies to investigate the safety and efficacy of N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide in various inflammatory diseases. Finally, clinical trials are needed to determine the optimal dose and treatment regimen for N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide in humans.
Méthodes De Synthèse
The synthesis of N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide involves several steps. The first step is the preparation of 2-(trifluoromethoxy)benzenesulfonyl chloride, which is then reacted with 2-(3-chlorophenyl)-2-methoxypropanol to obtain the intermediate product. This intermediate is then reacted with ammonia to obtain the final product, N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide. The overall yield of this synthesis is around 20%.
Applications De Recherche Scientifique
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide has been extensively studied for its potential therapeutic effects in various inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of immune cells such as T cells and macrophages. These effects suggest that N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide may be a promising candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3NO4S/c1-16(25-2,12-6-5-7-13(18)10-12)11-22-27(23,24)15-9-4-3-8-14(15)26-17(19,20)21/h3-10,22H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSKOPSIYAGZFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1OC(F)(F)F)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one](/img/structure/B2819188.png)
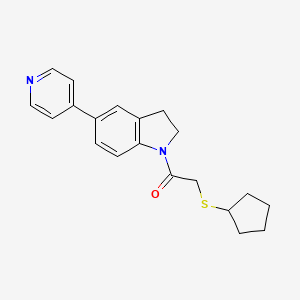
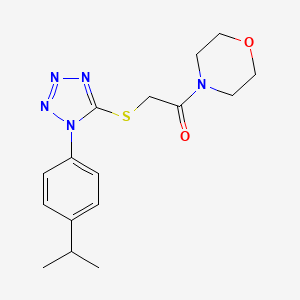
![2-(Tert-butyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2819192.png)
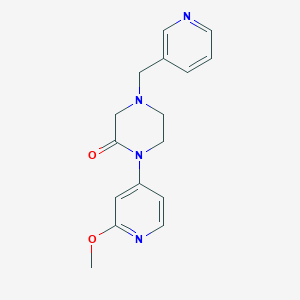
![4-[Acetamido(carboxy)methyl]benzoic acid](/img/structure/B2819197.png)
![Propanedinitrile, 2-[(methylamino)(methylthio)methylene]-](/img/structure/B2819198.png)
![2-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2819199.png)
![6',7'-Dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran]](/img/structure/B2819200.png)
![4-isopropoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2819202.png)
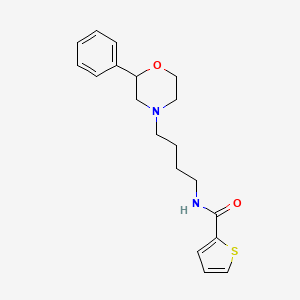
![Lithium;2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate](/img/structure/B2819204.png)
